molecular formula C15H14FNO2 B3167344 N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 919017-52-0

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B3167344
CAS RN: 919017-52-0
M. Wt: 259.27 g/mol
InChI Key: QHJHQJLKWLBVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, also known as FMBD, is a benzodioxin derivative with a wide range of applications in scientific research and lab experiments. FMBD has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been used in the synthesis of a variety of compounds, including benzodioxepines, benzodioxoles, benzodioxazines, and other heterocyclic compounds. These compounds have been used in a variety of scientific research applications, including drug discovery, drug delivery, and drug metabolism.

Mechanism of Action

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been studied for its mechanism of action in a variety of biological systems. It has been shown to interact with a variety of enzymes, receptors, and other molecules, leading to changes in cell signaling pathways. These changes can have a variety of effects on the cell, including changes in gene expression, protein synthesis, and metabolic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine have been studied in a variety of organisms. In humans, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have a variety of effects, including changes in gene expression, protein synthesis, and metabolic activity. It has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used to synthesize a variety of compounds. It is also relatively stable and has a long shelf life. However, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is toxic and should be handled with caution. Additionally, it is not approved for use in humans or animals and should not be used in any clinical applications.

Future Directions

Future research on N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine could focus on its potential therapeutic applications, as well as its potential toxicity. Additionally, further research could be conducted on its mechanism of action, as well as its potential effects on gene expression, protein synthesis, and metabolic activity. Finally, further research could be conducted on its use in the synthesis of other compounds, as well as its potential applications in drug discovery, drug delivery, and drug metabolism.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-2-1-3-11(13)10-17-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJHQJLKWLBVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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